molecular formula C12H12ClNO B13403224 3-Chlorophenyl-(1-methyl-2-pyrrolyl)methanol

3-Chlorophenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B13403224
M. Wt: 221.68 g/mol
InChI Key: RPISTNKYFQKDAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenyl-(1-methyl-2-pyrrolyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chlorophenyl-(1-methyl-2-pyrrolyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-Chlorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    3-Chlorophenyl-(1-methyl-2-pyrrolyl)methane: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    3-Chlorophenyl-(1-methyl-2-pyrrolyl)ketone:

Uniqueness

3-Chlorophenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its combination of a chlorophenyl group and a pyrrolyl methanol moiety.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

(3-chlorophenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C12H12ClNO/c1-14-7-3-6-11(14)12(15)9-4-2-5-10(13)8-9/h2-8,12,15H,1H3

InChI Key

RPISTNKYFQKDAF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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